



Protocol for synthesizing 2-(o-Tolylcarbamoyl)benzoic acid from phthalic anhydride

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Compound of Interest

Compound Name: 2-(o-Tolylcarbamoyl)benzoic acid

Cat. No.: B190199

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Application Note: Synthesis of 2-(o-Tolylcarbamoyl)benzoic Acid Abstract

This application note details a robust and reproducible protocol for the synthesis of **2-(o-Tolylcarbamoyl)benzoic acid**, a key intermediate in the development of various pharmaceutical compounds and functional materials. The synthesis involves the nucleophilic acyl substitution reaction between commercially available phthalic anhydride and o-toluidine. This document provides a comprehensive experimental procedure, characterization data, and a summary of quantitative results. The straightforward nature of this protocol makes it suitable for both academic research and industrial drug development settings.

Introduction

2-(o-Tolylcarbamoyl)benzoic acid, also known as N-(o-tolyl)phthalamic acid, belongs to the class of N-arylphthalamic acids. These compounds are valuable precursors in organic synthesis, serving as building blocks for a variety of heterocyclic systems and molecules with potential biological activity. The presence of both a carboxylic acid and an amide functional group allows for diverse subsequent chemical transformations. The synthesis described herein is an adaptation of the general method for producing N-substituted phthalamic acids from phthalic anhydride and primary amines.



Reaction Scheme

The synthesis proceeds via the ring-opening of phthalic anhydride by the nucleophilic attack of the amino group of o-toluidine.

Data Presentation

Parameter Parameter	Value
Reactants	
Phthalic Anhydride	1.0 eq
o-Toluidine	1.0 eq
Reaction Conditions	
Solvent	Tetrahydrofuran (THF)
Temperature	Reflux (~66 °C)
Reaction Time	1 hour
Product Characterization	
Appearance	White to off-white solid
Expected Yield	70-80%
Expected Melting Point	168-170 °C
Spectroscopic Data (Expected)	
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 13.2 (s, 1H, COOH), 9.5 (s, 1H, NH), 7.2-8.0 (m, 8H, Ar-H), 2.2 (s, 3H, CH ₃)
IR (KBr, cm ⁻¹)	~3300 (N-H stretch), 3000-2500 (O-H stretch, broad), 1710 (C=O, carboxylic acid), 1650 (C=O, amide)

Experimental Protocol

Materials:



- Phthalic anhydride (99%)
- o-Toluidine (99%)
- Tetrahydrofuran (THF), anhydrous
- · Hydrochloric acid (HCl), 1 M
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- · Heating mantle
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (e.g., 10.0 g, 67.5 mmol) in 100 mL of anhydrous THF.
- Addition of o-Toluidine: To the stirred solution, add o-toluidine (e.g., 7.23 g, 67.5 mmol) dropwise at room temperature. An exothermic reaction may be observed.
- Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1 hour.
- Precipitation: After 1 hour, remove the heating mantle and allow the reaction mixture to cool
 to room temperature. Slowly pour the cooled solution into 300 mL of cold deionized water
 with vigorous stirring. A white precipitate will form.



- Acidification: Acidify the aqueous suspension to pH 2-3 with 1 M hydrochloric acid to ensure complete precipitation of the carboxylic acid.
- Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the solid product on the filter with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.
- Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
- Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Mandatory Visualizations Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-(o-Tolylcarbamoyl)benzoic acid**.

Signaling Pathway (Reaction Mechanism)



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Caption: Simplified reaction mechanism for the formation of the target compound.

Conclusion

The protocol described provides an efficient and straightforward method for the synthesis of **2- (o-Tolylcarbamoyl)benzoic acid**. The reaction is high-yielding and utilizes readily available







starting materials. The detailed experimental procedure and characterization data will be valuable for researchers in medicinal chemistry and materials science.

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